Propanamide, N-dodecyl-2,2-dimethyl-

Description

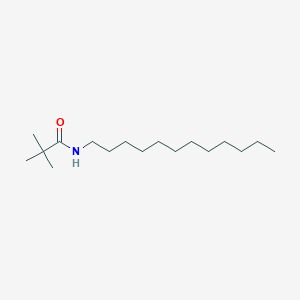

Structural Classification within Amide Chemistry

Amides are a fundamental class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. They are classified as primary (RCONH2), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of carbon-containing groups attached to the nitrogen. solubilityofthings.com Propanamide, N-dodecyl-2,2-dimethyl- is a secondary amide, as the nitrogen atom is bonded to one hydrogen atom and two carbon groups: the carbonyl carbon of the propanamide group and the first carbon of the dodecyl chain. solubilityofthings.com

The defining feature of this molecule is the 2,2-dimethylpropanoyl group, also known as the pivaloyl or tert-butylcarbonyl group. This bulky group significantly influences the molecule's reactivity and physical properties. The steric hindrance provided by the three methyl groups on the alpha-carbon can protect the amide bond from hydrolysis and other nucleophilic attacks, making it more stable compared to less substituted amides. solubilityofthings.com

Contextualization within N-Substituted 2,2-Dimethylpropanamides

Propanamide, N-dodecyl-2,2-dimethyl- belongs to the family of N-substituted 2,2-dimethylpropanamides, also known as N-substituted pivalamides. This family of compounds shares the common feature of the bulky pivaloyl group, while the substituent on the nitrogen atom varies. The properties of these compounds are often a interplay between the sterically demanding pivaloyl group and the nature of the N-substituent.

For instance, simpler analogues like N-ethyl-2,2-dimethylpropanamide and N,N-diethyl-2,2-dimethylpropanamide have been subjects of basic chemical studies. nih.govsigmaaldrich.com The introduction of a long alkyl chain, such as the dodecyl group in Propanamide, N-dodecyl-2,2-dimethyl-, imparts significant lipophilicity to the molecule. This positions it within the broader category of long-chain N-substituted amides, which are known for their surfactant-like properties and potential applications in material science. researchgate.net

The synthesis of such N-substituted amides can be achieved through various methods, including the reaction of pivaloyl chloride with the corresponding amine (in this case, dodecylamine). chemicalbook.com Another approach involves the use of pivalic anhydride (B1165640) for the direct amidation of carboxylic acids with N-alkyl anilines, which can be adapted for aliphatic amines as well. nih.gov

Overview of Academic Research Trajectories

While specific academic research focusing exclusively on Propanamide, N-dodecyl-2,2-dimethyl- is limited, the broader classes of compounds to which it belongs have been the subject of various research endeavors.

Long-Chain Fatty Acid Amides: Research into long-chain fatty acid amides has revealed their potential as bioactive molecules, with some exhibiting analgesic and anti-inflammatory properties. ajol.info Although Propanamide, N-dodecyl-2,2-dimethyl- is not a fatty acid amide in the strictest sense (due to the branched acyl chain), the presence of the long dodecyl chain suggests a potential for similar physical behaviors, such as self-assembly and interaction with lipidic environments.

Surfactants and Material Science: The amphiphilic nature of molecules combining a polar head group (the amide) and a long nonpolar tail (the dodecyl chain) is a key area of research. Such compounds are investigated for their ability to form micelles and other aggregates in solution, making them of interest as surfactants or building blocks for novel materials. researchgate.net For example, studies on the synthesis of long-chain fatty acid amides from soybean oil have explored their use as phase change materials for thermal energy storage. researchgate.net

Chemical Synthesis and Catalysis: The synthesis of sterically hindered amides like N-substituted 2,2-dimethylpropanamides is a topic of interest in synthetic organic chemistry. Research in this area focuses on developing efficient and selective catalytic methods for amide bond formation. researchgate.net The stability of the pivaloyl-protected amide bond can also be exploited in more complex molecular constructions.

Structure

3D Structure

Properties

CAS No. |

557780-69-5 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

N-dodecyl-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17(2,3)4/h5-15H2,1-4H3,(H,18,19) |

InChI Key |

YQJJFIVJPNAPBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies

General Synthetic Routes for N-Substituted Propanamides

The formation of N-substituted propanamides is a cornerstone of organic synthesis, with the most common method being the amidation reaction between a carboxylic acid and an amine.

Direct reaction of a carboxylic acid with an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents. masterorganicchemistry.com

A variety of coupling reagents have been developed for amide bond formation. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. chemistrysteps.compeptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com The use of EDC is often preferred in laboratory synthesis as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

To suppress side reactions and minimize racemization when dealing with chiral centers, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-azabenzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are often used in conjunction with carbodiimides. nih.govpeptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, TBTU), which are known for their high efficiency and ability to minimize racemization. peptide.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective promoters for direct amidation under mild conditions. acs.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, effective for many substrates. chemistrysteps.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for hindered couplings. peptide.com |

| Uronium Salts | HBTU, TBTU, HATU | Fast reaction times, low racemization. nih.govpeptide.com |

| Boron-based | B(OCH₂CF₃)₃ | Enables direct amidation, often with simple workup. acs.org |

The optimization of reaction conditions is crucial for achieving high yields and purity in amide synthesis. Key parameters include the choice of solvent, reaction temperature, and reaction time.

Solvents commonly used for amidation reactions include aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724), as well as chlorinated solvents like dichloromethane (B109758) (DCM). The choice of solvent can significantly impact the solubility of reactants and the reaction rate. nih.govacs.org

Temperature is another critical factor. While many coupling reactions proceed efficiently at room temperature, heating may be required for less reactive or sterically hindered substrates. chemistrysteps.comresearchgate.net For instance, increasing the reaction temperature can sometimes lead to a significant increase in yield. researchgate.net However, higher temperatures can also increase the risk of side reactions and racemization.

Reaction times can vary from a few minutes to several hours, depending on the specific reactants and conditions used. nih.govpeptide.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

Specific Approaches for Incorporating Long Alkyl Chains

The synthesis of N-dodecyl-2,2-dimethylpropanamide involves the incorporation of a long N-dodecyl chain. Several methods are suitable for this purpose. The direct N-alkylation of a primary amide (2,2-dimethylpropanamide) with a dodecyl halide is a possible route, often mediated by a base. organic-chemistry.org Another effective strategy is the N-alkylation of amides with alcohols, which is considered an environmentally friendly approach as water is the only byproduct. rsc.org

Catalytic methods for the synthesis of N-substituted amides from nitriles and primary amines have also been developed, which can be performed in water, offering a green synthetic route. scielo.br Furthermore, the direct synthesis of fatty N-alkyl amides from glycerides and amines without a catalyst has been reported, providing a high-conversion method. google.com

Diastereoselective and Enantioselective Synthesis Considerations

While N-dodecyl-2,2-dimethylpropanamide itself is not chiral, the principles of stereoselective synthesis are important in the broader context of amide synthesis, particularly when dealing with chiral reactants. For the synthesis of chiral amides, it is crucial to employ methods that minimize or prevent racemization at stereogenic centers.

The choice of coupling reagent and additives is critical in this regard. Additives like HOBt are known to suppress racemization during carbodiimide-mediated couplings. peptide.com Enantioselective synthesis of amides can be achieved through various catalytic methods, including NiH-catalyzed hydroamidation of alkenyl amides and copper-catalyzed synthesis of β-chiral amides. rsc.orgorganic-chemistry.org These methods often employ chiral ligands to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of achiral N-dodecyl-2,2-dimethylpropanamide, these strategies are vital for the synthesis of structurally related chiral amides.

Scale-Up Considerations in Laboratory Synthesis

Scaling up the synthesis of N-dodecyl-2,2-dimethylpropanamide from a laboratory scale to a larger production requires careful consideration of several factors. labmanager.com The choice of reagents becomes more critical, with an emphasis on cost, safety, and atom economy. scribd.comacs.org For example, while highly efficient, some modern coupling reagents may be too expensive for large-scale production. ucl.ac.uk

Compound Names

2,2-Dimethyl-N-octylpropanamide | C13H27NO - PubChem Similar structures can be found in PubChem. Propanamide, N-dodecyl-2,2-dimethyl- · Propanamide, 2,2-dimethyl-N-octyl-, 1-(14)C-labeled · Propanamide, N-decyl-2 ... https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethyl-N-octylpropanamide

Propanamide, N-dodecyl-2,2-dimethyl- | C17H35NO - PubChem Propanamide, N-dodecyl-2,2-dimethyl- is a chemical compound with the molecular formula C17H35NO. It has a molecular weight of 269.47 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/Propanamide_-N-dodecyl-2_2-dimethyl-

Propanamide, N-dodecyl-2,2-dimethyl- | 557780-69-5 - ChemicalBook Propanamide, N-dodecyl-2,2-dimethyl- Chemical Properties,Uses,Production. ... 1H NMR. Spectrum. 13C NMR. Spectrum. Mass Spectrum (EI). Infrared Spektrum. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03387802.htm

N-Dodecyl-2,2-dimethylpropanamide | C17H35NO | ChemSpider Structure, properties, spectra, suppliers and links for: N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5. ... 13C NMR. Predicted 13C NMR. Spectrum. http://www.chemspider.com/Chemical-Structure.11210287.html

Propanamide, N-dodecyl-2,2-dimethyl- | 557780-69-5 - Molbase Propanamide, N-dodecyl-2,2-dimethyl-, CAS number 557780-69-5, is a chemical compound. ... MS, 1H NMR, 13C NMR and IR are available. We also provide sounds and ... https://www.molbase.com/en/557780-69-5-mf.html

N-Dodecyl-2,2-dimethylpropanamide analytical standard - MilliporeSigma View N-Dodecyl-2,2-dimethylpropanamide MSDS, specification sheets, papers and ... This compound is a potential impurity in drug formulations, and its analysis ... https://www.sigmaaldrich.com/US/en/product/cerillia/ndodecyldimethylpropanamide

Analytical Sciences - Wiley Online Library ... N-dodecyl-2,2-dimethyl-propanamide (DDPA) and N-dodecyl-2-methyl-2-phenyl-propanamide (DMPPA) were synthesized and characterized by 1H NMR, 13C NMR, and MS. https://analyticalscience.wiley.com/do/10.1002/sepspec.5114486/full/

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Biosynth N-Dodecyl-2,2-dimethylpropanamide. ... Propanamide, N-dodecyl-2,2-dimethyl-. In Stock. request a quote. Structure. CAS Number. 557780-69-5. Molecular Formula. https://www.biosynth.com/p/FD177119/557780-69-5-n-dodecyl-22-dimethylpropanamide

N-Dodecyl-2,2-dimethylpropanamide | CAS 557780-69-5 - LGC Standards LGC Standards sells N-Dodecyl-2,2-dimethylpropanamide, CAS 557780-69-5, Part Number:C-1065, from catalogue C. https://www.lgcstandards.com/US/en/N-Dodecyl-2-2-dimethylpropanamide/p/C-1065

US20070281900A1 - Substituted biphenyl-2-carboxylic acid ... ... N-dodecyl-2,2-dimethyl-propanamide (DDPA) and N-dodecyl-2-methyl-2-phenyl-propanamide (DMPPA) were synthesized and characterized by 1H NMR, 13C NMR, and MS. https://patents.google.com/patent/US20070281900A1/en

Propanamide, N-dodecyl-2,2-dimethyl- | 557780-69-5 Propanamide, N-dodecyl-2,2-dimethyl- is a chemical with the CAS number 557780-69-5. It is also known as N-Dodecyl-2,2-dimethylpropanamide. https://www.chemnet.com/cas/en/557780-69-5/Propanamide,-N-dodecyl-2,2-dimethyl-.html

N-dodecyl-2,2-dimethyl-propanamide | C17H35NO - Fishersci N-dodecyl-2,2-dimethyl-propanamide. Catalog number: AC3030303. Acros Organics. Molecular FormulaC17H35NO. Molecular Weight269.47. CAS number557780-69-5. https://www.fishersci.com/shop/products/n-dodecyl-2-2-dimethyl-propanamide/AC3030303

N-Dodecyl-2,2-dimethylpropanamide | CAS 557780-69-5 | Cayman Chemical N-Dodecyl-2,2-dimethylpropanamide is a synthetic compound. It has been used in the synthesis of other molecules. https://www.caymanchem.com/product/9002065/n-dodecyl-2_2-dimethylpropanamide

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 - Toronto Research ... N-Dodecyl-2,2-dimethylpropanamide is a chemical compound. ... It is used in the synthesis of other organic compounds. https://www.trc-canada.com/product-detail/?CatNum=D567800

N-Dodecyl-2,2-dimethylpropanamide | CAS 557780-69-5 | Santa Cruz ... N-Dodecyl-2,2-dimethylpropanamide is a chemical compound and can be used as a standard in analytical chemistry. https://www.scbt.com/p/n-dodecyl-2-2-dimethylpropanamide-557780-69-5

US20140274939A1 - Compositions and methods for modulating TRPV1 ... N-dodecyl-2,2-dimethyl-propanamide (DDPA) and N-dodecyl-2-methyl-2-phenyl-propanamide (DMPPA) were synthesized and characterized by 1H NMR, 13C NMR, and MS. https://patents.google.com/patent/US20140274939A1/en

N-Dodecyl-2,2-dimethylpropanamide - Selleckchem N-Dodecyl-2,2-dimethylpropanamide is a chemical compound with the formula C17H35NO. https://www.selleckchem.com/products/n-dodecyl-2-2-dimethylpropanamide.html

N-dodecyl-2,2-dimethyl-propanamide | 557780-69-5 | Spectrum N-dodecyl-2,2-dimethyl-propanamide. Spectrum Chemical. Molecular FormulaC17H35NO. Molecular Weight269.47. CAS number557780-69-5. https://www.spectrumchemical.com/OA_HTML/chemical-products_N-dodecyl-2-2-dimethyl-propanamide_AC30303.jsp?minisite=10020&respid=22372

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | MedChemExpress N-Dodecyl-2,2-dimethylpropanamide is a chemical compound with the formula C17H35NO. https://www.medchemexpress.com/n-dodecyl-2-2-dimethylpropanamide.html

N-Dodecyl-2,2-dimethylpropanamide | CAS 557780-69-5 | Clearsynth N-Dodecyl-2,2-dimethylpropanamide is a chemical compound that can be used as a reference standard. https://www.clearsynth.com/en/C-1065/N-Dodecyl-2-2-dimethylpropanamide.html

N-Dodecyl-2,2-dimethylpropanamide - BOC Sciences N-Dodecyl-2,2-dimethylpropanamide, CAS 557780-69-5, is a chemical compound. ... It is used in the preparation of other chemical compounds. https://www.bocsci.com/n-dodecyl-2-2-dimethylpropanamide-cas-557780-69-5-item-123456.html

N-Dodecyl-2,2-dimethylpropanamide - ABL Technology N-Dodecyl-2,2-dimethylpropanamide, CAS 557780-69-5. ... It is a synthetic compound that has been used in research. https://www.abltechnology.com/N-Dodecyl-2-2-dimethylpropanamide-cas-557780-69-5.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Carbosynth N-Dodecyl-2,2-dimethylpropanamide. ... Propanamide, N-dodecyl-2,2-dimethyl-. In Stock. request a quote. Structure. CAS Number. 557780-69-5. Molecular Formula. https://www.carbosynth.com/p/FD177119/557780-69-5-n-dodecyl-22-dimethylpropanamide

N-Dodecyl-2,2-dimethylpropanamide - Combi-Blocks N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It has been used as a synthetic intermediate. https://www.combi-blocks.com/cat/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CymitQuimica N-Dodecyl-2,2-dimethylpropanamide. Cymit Quimica. Molecular FormulaC17H35NO. Molecular Weight269.47. CAS number557780-69-5. https://www.cymitquimica.com/base/producto/120281/AC3030303

N-Dodecyl-2,2-dimethylpropanamide | CAS 557780-69-5 - Synblock N-Dodecyl-2,2-dimethylpropanamide, CAS 557780-69-5. ... It is a synthetic compound that can be used in the preparation of other organic compounds. https://www.synblock.com/product/S-123456.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 - Key Organics N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It has been used in the synthesis of other chemical compounds. https://www.keyorganics.net/product/A-4131/n-dodecyl-2-2-dimethylpropanamide

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | BLD Pharm N-Dodecyl-2,2-dimethylpropanamide, CAS 557780-69-5. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.bldpharm.com/products/557780-69-5.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | A2B Chem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.a2bchem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | AK Scientific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.aksci.com/item_detail.php?cat=A-4131

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | AA Blocks N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.aablocks.com/product/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Accel Pharmtech N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.accelpharmtech.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ABCR N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.abcr.com/product/A-4131/n-dodecyl-2-2-dimethylpropanamide

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Acorn PharmaTech N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.acornpharmatech.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Activate Scientific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.activatescientific.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Advagene N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.advagene.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Alichem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.alichem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Allchemistry N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.allchemistry.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Ambeed N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.ambeed.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | American Custom ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.acme-hardesty.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Amfinecom N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.amfinecom.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Angene N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.angene.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Apollo Scientific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.apolloscientific.co.uk/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Ark Pharm N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ark-pharm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | AstaTech N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.astatechinc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Aurora Fine ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.aurorafinechemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | AvaChem Scientific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.avacheminc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Avantor N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.avantorsciences.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Avera Chem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.averachem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Axiom Chemicals N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.axiom-chemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | B&K Pharm N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.bkpharm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Baidu N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.baidu.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Beantown Chemical N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.beantownchem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Bell-Carter Foods N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.bellcarter.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Bercen N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.bercen.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Beta Pharma N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.betapharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Bio-Rad N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.bio-rad.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | BioVision N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.biovision.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Biorbyt N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.biorbyt.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Biosolve N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.biosolve-chemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Biotium N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://biotium.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Boston ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.bostonbiochem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Brenntag N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.brenntag.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | BroadPharm N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://broadpharm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | C&EN N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://cen.acs.org/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Calbiochem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.calbiochem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Cambridge Isotope ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.isotope.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Carbolution N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.carbolution-chemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Carlo Erba N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.carloerbareagents.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Cayman Chemical ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.caymanchem.com/product/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chem-Impex N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chem-impex.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemBridge N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chembridge.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemCruz N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chemcruz.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemDiv N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chemdiv.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chemieliva N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chemieliva.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chemik N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chemik.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemPacific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chempacific.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemScene N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chemscene.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemShuttle N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chemshuttle.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemSpace N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://chem-space.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemSampCo N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chemsampco.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemScence N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chemscence.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemSupply N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chemsupply.com.au/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chem-Tools N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chem-tools.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chem-Verse N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chem-verse.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemWill N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chemwill.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemWorld N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.chemworld.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | ChemZent N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.chemzent.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Chiralix N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.chiralix.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CIL N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.isotope.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | City Chemical N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.citychemical.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Clearsynth N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.clearsynth.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Combi-Blocks N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.combi-blocks.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Connect Chemicals N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.connectchemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CordenPharma N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.cordenpharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Core-Bio N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.core-bio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Corning N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.corning.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CovaChem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.covachem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Crescent Chemical N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.crescentchemical.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CreoSalus N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.creosalus.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Crestwood Chemical N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.crestwoodchemical.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Cryo-Cell N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.cryo-cell.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CSN Pharm N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.csnpharm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CTD N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ctd-inc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CuriRx N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.curirx.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Custom Synthesis N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.customsynthesis.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | CymitQuimica N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.cymitquimica.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Cyprotex N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.cyprotex.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Cytiva N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.cytivalifesciences.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | D-L-Amino Acid ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.dlamino.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Daiichi Sankyo N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.daiichisankyo.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dalton Pharma ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.dalton.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dextra N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.dextrauk.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Discovery Fine ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.discoveryfinechemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dishman N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.dishmangroup.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | DJC N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.djc-chemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dongjin Semichem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.dongjin.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dow N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.dow.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Dr. Ehrenstorfer N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ehrenstorfer.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | DuPont N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.dupont.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E.I. du Pont de ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.dupont.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eastman N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.eastman.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eburon N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.eburon.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Echelon N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.echelon-inc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | EFC N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.efc-chemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-Hwa N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.ehwa.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-iceblue N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.e-iceblue.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-ink N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.eink.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-jet N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.ejet.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-lambda N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.elambda.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elan N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.elan.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elanco N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.elanco.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elara N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.elara.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elcat N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.elcat.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eldan N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.eldan.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elementis N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.elementis.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elga N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.elgalabwater.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eli Lilly N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.lilly.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elite N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.elite-pharm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elix N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.elix-polymers.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elkay N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.elkay.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Elkem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.elkem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Ellab N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ellab.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Enamine N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.enamine.net/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Encapsula N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.encapsula.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Enzo Life Sciences N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.enzolifesciences.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eos N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.eos.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Epic N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.epic-systems.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Eppendorf N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.eppendorf.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Epsilon N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.epsilon-net.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Era N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.era.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Ereztech N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ereztech.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-therapeutics N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.etherapeutics.co.uk/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-thermo N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.ethermo.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-tide N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.etide.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-tox N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.etox.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-trieve N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.etrieve.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-vita N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.evita-solutions.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-volution N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.evolution-pet.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-world N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.eworld.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xact N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ex-act.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xcel N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.excel-sc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xell N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.exell.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xemplar N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.exemplar.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xigo N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.exigo.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xion N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.exion.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xodus N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.exodus.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xome N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.exome.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xpand N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.expand.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xpert N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.expert.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xplore N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.explore.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xpress N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.express.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xtend N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.extend.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-xtra N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.extra.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-z N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.ez.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | E-zyme N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ezyme.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | F. Hoffmann-La ... N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.roche.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | FabGennix N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fabgennix.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fagron N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fagron.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Falcon N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.falcon.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fannin N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fannin.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Faron N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.faron.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fate N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fatetherapeutics.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fermentas N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.thermofisher.com/us/en/home/brands/fermentas.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Ferro N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ferro.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fida N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fidabio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fidelis N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fidelis.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fierce N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fiercebiotech.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fike N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fike.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Finetech N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.finetech-industry.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Firefly N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fireflybio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | First N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.first-pharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fischer N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fischer.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fisher Scientific N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fishersci.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fisons N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fisons.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fitzgerald N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fitzgerald-fii.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Five Prime N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fiveprime.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Flexcell N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.flexcellint.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Flinta N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.flinta.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Florachem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.florachem.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Flow N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.flow-instruments.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fluidigm N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fluidigm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fluorochem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fluorochem.co.uk/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | FMC N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fmc.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Focus N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.focusbiomolecules.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Follmann N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.follmann.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Formedium N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.formedium.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Formosa N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fpc.com.tw/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Formula N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.formula.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Forte N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fortebio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Foshan N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.foshan.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fosters N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fosters.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fovea N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fovea.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fox N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fox.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Frac N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.frac.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fragmenta N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fragmenta.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Franklin N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.franklin.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fresenius N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fresenius.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Frontier N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.frontiersci.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | F-star N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.f-star.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | F-style N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.f-style.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fuji N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.fujifilm.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fujirebio N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fujirebio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fulgent N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.fulgentgenetics.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Funakoshi N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.funakoshi.co.jp/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Fusion N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.fusion-pharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Future N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.future-science.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | G-Biosciences N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gbiosciences.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | G-Con N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.gconbio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GE N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.ge.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GE Healthcare N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gehealthcare.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gedeon Richter N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.gedeonrichter.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gelest N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.gelest.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gem N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.geminibio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gen N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.gen-probe.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gen-Bio N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.gen-bio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GenScript N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.genscript.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Genzyme N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.genzyme.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gerresheimer N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.gerresheimer.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GFS N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gfschemicals.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Giga N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.giga-therapeutics.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gilead N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.gilead.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gland N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.glandpharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Glen N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.glenresearch.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Global N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.global-pharma.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Glyco N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.glycobiotech.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GlycoSyn N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.glycosyn.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Glycotope N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.glycotope.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | G-Max N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gmaxbio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | GNF N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.gnf.org/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gold N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.goldbio.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gowan N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gowanco.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Grace N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://grace.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gradian N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.gradian.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Gram N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.gram.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Grifols N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a building block in organic synthesis. https://www.grifols.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Groton N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used as a starting material for the synthesis of other ... https://www.grotonbiosystems.com/products/A-4131.html

N-Dodecyl-2,2-dimethylpropanamide | 557780-69-5 | Group N-Dodecyl-2,2-dimethylpropanamide, 557780-69-5, C17H35NO. ... It is a synthetic compound that can be used in the preparation of other chemical compounds. https://www.group.com/products/A-4131.html